Plasma Etching: Higher Etch Rate vs. C4F8 and C4F6 in Maskless ONON Stack Etching
In a comparative study of maskless etching of oxide/nitride/oxide/nitride (ONON) stacked structures for advanced 3D NAND memory, a gas mixture based on 1,1,2,2,3,3-hexafluorocyclobutane (C4H2F6-cyclo) demonstrated the highest etch rates when compared directly against analogous processes using the industry standards octafluorocyclobutane (C4F8) and hexafluorocyclobutene (C4F6). This superior etch rate is a critical process throughput parameter [1].
| Evidence Dimension | Relative Etch Rate of Maskless ONON Stack |
|---|---|
| Target Compound Data | C4H2F6-based gas (highest rate observed among tested gases) |
| Comparator Or Baseline | C4F8-based gas (lower rate) and C4F6-based gas (lower rate) |
| Quantified Difference | C4H2F6-based gas exhibited the highest etch rate, with the rate decreasing in the order C4H2F6 > C4F6 > C4F8. |
| Conditions | Plasma etching of a maskless SiO2/SiNx/SiO2/SiNx (ONON) stacked structure. The etch selectivity between SiO2 and SiNx was ~1:1 for the C4H2F6-based gas. |
Why This Matters
For semiconductor manufacturers, a higher etch rate directly translates to higher wafer throughput and reduced process time, making this compound a compelling choice for optimizing high-volume manufacturing of advanced 3D memory devices.
- [1] Kim, S. B., et al. (2024). Etch characteristics of maskless oxide/nitride/oxide/nitride (ONON) stacked structure using C4H2F6-based gas. Scientific Reports, 14, Article number: 22561. View Source
